molecular formula C16H12N2O4 B13127046 5,5'-(Ethyne-1,2-diyl)bis(2-aminobenzoicacid)

5,5'-(Ethyne-1,2-diyl)bis(2-aminobenzoicacid)

Katalognummer: B13127046
Molekulargewicht: 296.28 g/mol
InChI-Schlüssel: NDHHROBHIHVIDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) is an organic compound characterized by the presence of two aminobenzoic acid moieties connected via an ethyne (acetylene) linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) typically involves the coupling of two 2-aminobenzoic acid molecules via an ethyne linkage. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) can undergo various types of chemical reactions, including:

    Oxidation: The ethyne linkage can be oxidized to form diketone derivatives.

    Reduction: The compound can be reduced to form ethane-linked derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products

    Oxidation: Diketone derivatives.

    Reduction: Ethane-linked derivatives.

    Substitution: Halogenated aminobenzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. The ethyne linkage provides rigidity, while the amino groups offer sites for coordination. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5’-(Ethane-1,2-diyl)bis(2-aminobenzoic acid): Similar structure but with an ethane linkage instead of an ethyne linkage.

    5,5’-(Methane-1,2-diyl)bis(2-aminobenzoic acid): Contains a methane linkage, offering different flexibility and reactivity.

Uniqueness

5,5’-(Ethyne-1,2-diyl)bis(2-aminobenzoic acid) is unique due to its ethyne linkage, which imparts rigidity and planarity to the molecule

Eigenschaften

Molekularformel

C16H12N2O4

Molekulargewicht

296.28 g/mol

IUPAC-Name

2-amino-5-[2-(4-amino-3-carboxyphenyl)ethynyl]benzoic acid

InChI

InChI=1S/C16H12N2O4/c17-13-5-3-9(7-11(13)15(19)20)1-2-10-4-6-14(18)12(8-10)16(21)22/h3-8H,17-18H2,(H,19,20)(H,21,22)

InChI-Schlüssel

NDHHROBHIHVIDW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C#CC2=CC(=C(C=C2)N)C(=O)O)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.